1-(5-Fluoropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of fluoropyrimidine, triazolopyridazine, and diazepane moieties, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Moiety: This step typically involves the reaction of a suitable pyrimidine precursor with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Construction of the Triazolopyridazine Ring: This step can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable pyridine precursor.
Formation of the Diazepane Ring: The final step involves the formation of the diazepane ring through a condensation reaction between the triazolopyridazine intermediate and a suitable diamine precursor.
Chemical Reactions Analysis
1-(5-Fluoropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, the compound can interact with receptors on the surface of cells, modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic structure and are also studied for their potential biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole ring and are investigated for their antimicrobial and anticancer properties.
Triazolothiadiazine Derivatives: These compounds feature a triazole ring fused with a thiadiazine ring and are studied for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
IUPAC Name |
6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN8/c1-11-19-20-13-3-4-14(21-24(11)13)22-5-2-6-23(8-7-22)15-17-9-12(16)10-18-15/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSKKCCWWOTEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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